molecular formula C13H13N5O2S B2639579 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034416-02-7

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2639579
CAS No.: 2034416-02-7
M. Wt: 303.34
InChI Key: RUJALYSEZWFEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a methyl-linked acetamide moiety bearing a thiophen-2-yl group. The triazolo-pyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or adenosine receptor modulation .

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-20-13-5-4-10-15-16-11(18(10)17-13)8-14-12(19)7-9-3-2-6-21-9/h2-6H,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJALYSEZWFEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CC3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthetic methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a triazolo-pyridazine core combined with a thiophene acetamide moiety , which contributes to its diverse biological properties. The methoxy group at the 6-position of the triazole enhances solubility and bioavailability, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridazine rings exhibit significant biological activity. The specific activities of this compound can be summarized as follows:

Biological Activity Mechanism Reference
AntimicrobialInhibits bacterial growth through cell wall synthesis interference
AnticancerInduces apoptosis in cancer cells by inhibiting c-Met kinase
Anti-tubercularExhibits activity against Mycobacterium tuberculosis with low IC50 values
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism likely involves interference with bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Properties : this compound has been evaluated for its ability to inhibit c-Met kinase. This inhibition leads to the downregulation of oncogenes such as c-Myc, promoting apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa), with IC50 values ranging from 1.06 to 2.73 μM for the most active derivatives .
  • Anti-tubercular Activity : The compound has been tested against Mycobacterium tuberculosis, showing promising results with IC50 values indicating potent activity. This suggests its potential as a lead compound in the development of new anti-tubercular drugs .

Study 1: Anticancer Efficacy

In a study evaluating a series of triazolo-pyridazine derivatives, this compound was found to have significant cytotoxic effects on A549 lung cancer cells. The study utilized the MTT assay to determine cell viability and concluded that the compound induces late apoptosis and cell cycle arrest in the G0/G1 phase.

Study 2: Anti-tubercular Activity

Another research effort focused on synthesizing novel anti-tubercular agents based on triazolo-pyridazine frameworks. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, highlighting their potential for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound 1 : N-[(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1(6H)-pyridazinyl)acetamide
  • Key Difference : The acetamide substituent is a 6-oxopyridazinyl group instead of thiophen-2-yl.
  • This may alter target selectivity, particularly in enzymes requiring aromatic π-π interactions .
Compound 2 : N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
  • Key Difference : The triazolo-pyridazine core is substituted with a pyridin-3-yl group at position 3, and the acetamide bears a thiazine ring.
  • Thiazine introduces conformational flexibility, which could modulate binding kinetics .

Substituent Variations on the Acetamide Moiety

Compound 3 : 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Key Difference : The acetamide is substituted with a 4-ethoxyphenyl group, and the triazolo-pyridazine core has a methyl group at position 3.
  • Methyl substitution on the core may stabilize the heterocycle against metabolic degradation .
Compound 4 : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Key Difference : The core is a triazolo-thiadiazole fused system with a phenyl-substituted thiophene.
  • The phenyl-thiophene moiety may facilitate hydrophobic binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.